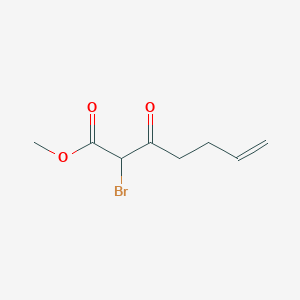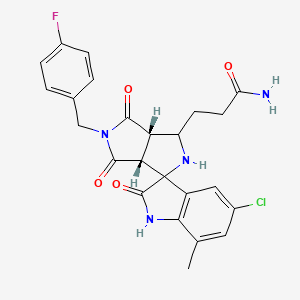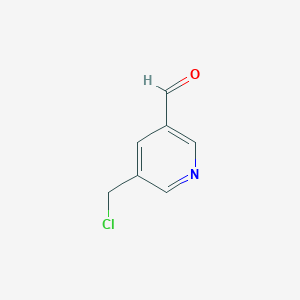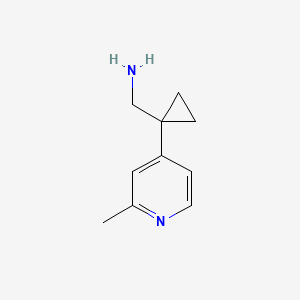
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is a halogenated heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 7-ethylquinoline with thionyl chloride and phosphorus pentachloride to introduce the chloro groups at the 2 and 3 positions . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of safer chlorinating agents, such as bis(trichloromethyl)carbonate, can minimize environmental impact and improve safety .
化学反応の分析
Types of Reactions
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the chloro groups can yield the corresponding ethylquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Products include 2-amino-3-(2-chloroethyl)-7-ethylquinoline and 2-thio-3-(2-chloroethyl)-7-ethylquinoline.
Oxidation: Quinoline N-oxides.
Reduction: Ethylquinoline derivatives.
科学的研究の応用
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a pharmacophore.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication . This property is particularly useful in the design of anticancer agents.
類似化合物との比較
Similar Compounds
2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: Similar in structure but with a methoxy group instead of an ethyl group.
2-Chloro-3-(2-chloroethyl)-7-methylquinoline: Contains a methyl group at the 7 position instead of an ethyl group.
Uniqueness
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and ethyl groups enhances its potential as a versatile intermediate in organic synthesis and drug development.
特性
CAS番号 |
948294-55-1 |
|---|---|
分子式 |
C13H13Cl2N |
分子量 |
254.15 g/mol |
IUPAC名 |
2-chloro-3-(2-chloroethyl)-7-ethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-2-9-3-4-10-8-11(5-6-14)13(15)16-12(10)7-9/h3-4,7-8H,2,5-6H2,1H3 |
InChIキー |
JBRADVDITOJYFT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide](/img/structure/B12631551.png)

![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)

![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)

![6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12631574.png)
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)



![3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B12631608.png)
